N-(3-(3,5-dimethylpiperidin-1-yl)propyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
説明
特性
IUPAC Name |
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-7-hydroxy-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S/c1-11-7-12(2)9-21(8-11)6-4-5-19-15(23)14-16(24)20-18-22(17(14)25)13(3)10-26-18/h10-12,24H,4-9H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECDAJGCLHXSPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCNC(=O)C2=C(N=C3N(C2=O)C(=CS3)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Table 1: Substituent Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
Key Observations :
- Position 2 : The target compound’s 3,5-dimethylpiperidinylpropyl group introduces a bulky, basic side chain, contrasting with the planar aromatic substituents in ’s compound. This may enhance solubility in polar solvents or interaction with biological targets .
- Core Heterocycle : The thiazolo[3,2-a]pyrimidine core is shared across analogs, but ’s thiadiazolo variant introduces a sulfur-rich ring system, which may alter electronic properties and binding affinity .
Crystallographic and Conformational Analysis
- ’s Compound : The central pyrimidine ring adopts a flattened boat conformation (C5 deviation: 0.224 Å), with the thiazolo ring forming an 80.94° dihedral angle with the phenyl group. Crystal packing is stabilized by C–H···O interactions .
- Graph Set Analysis : Hydrogen-bonding patterns in thiazolo[3,2-a]pyrimidines often follow Etter’s rules, with chains or dimers predominating. The target compound’s hydroxy group may participate in similar motifs .
Pharmacological Potential (Inferred)
- ’s Compound : Pyrimidine derivatives are broadly associated with antimicrobial and anticancer activities. The trimethoxybenzylidene group may enhance lipophilicity and membrane penetration .
- Target Compound : The 3,5-dimethylpiperidinylpropyl side chain could facilitate interactions with enzymes or receptors via its basic nitrogen, while the carboxamide may improve target binding specificity.
Methodological Considerations
- Crystallography Tools : SHELX and ORTEP-3 (cited in –2) are widely used for structural refinement and visualization. Their application to the target compound would clarify its conformation and intermolecular interactions .
- Hydrogen-Bonding Analysis : ’s graph set theory provides a framework for predicting the target compound’s supramolecular assembly, critical for understanding solid-state properties .
準備方法
Core Thiazolo[3,2-a]pyrimidine Synthesis
The thiazolo[3,2-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A validated approach involves the fusion of ethyl acetoacetate, thiourea, and aldehydes in the presence of zinc chloride and glacial acetic acid. For example, ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate was synthesized with an 85% yield by heating these components at 80°C for 4 hours. Adapting this method, the 3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine core can be generated by substituting the aldehyde component with methyl-substituted precursors.
Key modifications include:
- Cyclization temperature : Prolonged heating (4–6 hours) ensures complete ring closure.
- Catalyst optimization : Zinc chloride enhances reaction efficiency, while acetic acid acts as both solvent and proton donor.
Introduction of the 7-hydroxy group and carboxylic acid functionality requires selective oxidation and hydrolysis. Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a common intermediate, undergoes hydrolysis using 2N hydrochloric acid under reflux for 5 hours to yield 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid with a 79.7% yield. For the 7-hydroxy derivative, oxidative conditions (e.g., H₂O₂ or NaHCO₃) are applied post-cyclization to introduce the hydroxyl group at the C7 position.
Amidation with 3-(3,5-Dimethylpiperidin-1-yl)propylamine
The final step involves coupling the carboxylic acid intermediate with 3-(3,5-dimethylpiperidin-1-yl)propylamine. This is achieved via activation of the carboxylic acid using thionyl chloride (to form the acyl chloride) or coupling agents like EDCI/HOBt. For instance, 7-hydroxy-3-methyl-5-oxo-N-(pyridin-2-ylmethyl)carboxamide was synthesized by reacting the acyl chloride with the amine in dry dichloromethane under nitrogen.
Critical parameters :
- Solvent selection : Anhydrous conditions (e.g., DCM or THF) prevent side reactions.
- Stoichiometry : A 1.2:1 molar ratio of amine to acyl chloride ensures complete conversion.
Alkylation of the Piperidine Moiety
The 3-(3,5-dimethylpiperidin-1-yl)propyl side chain is introduced via nucleophilic substitution. A two-step procedure from ACS Medicinal Chemistry Letters involves:
- Alkylation : Reacting 1,3-dibromopropane with 3,5-dimethylpiperidine in acetone with K₂CO₃ to form 3-bromopropyl-3,5-dimethylpiperidine.
- Amination : Treating the intermediate with the thiazolopyrimidine-carboxylic acid derivative under basic conditions (K₂CO₃/KI in acetonitrile).
Purification and Characterization
Final compounds are purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, 10% MeOH/CHCl₃). Spectroscopic validation includes:
- ¹H NMR : Peaks for the piperidine methyl groups (δ 1.0–1.5 ppm) and thiazolo[3,2-a]pyrimidine protons (δ 6.5–8.0 ppm).
- HRMS : Molecular ion peaks matching the calculated mass (e.g., m/z 316.34 for C₁₄H₁₂N₄O₃S).
Synthetic Route Optimization Table
Challenges and Mitigation Strategies
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step reactions, including cyclization and functional group coupling. Key steps include:
- Cyclization: Use of chloroacetic acid and sodium acetate in glacial acetic acid/acetic anhydride mixtures to form the thiazolo-pyrimidine core .
- Functionalization: Coupling of the carboxamide group via nucleophilic substitution or condensation, requiring precise temperature control (e.g., reflux at 110–120°C) and solvent selection (e.g., DMF or THF) .
- Optimization: Adjust reaction time (8–12 hours for cyclization) and stoichiometric ratios (1:1 molar equivalents for aldehyde and thiazole precursors) to maximize yield (70–85%) .
Validation: Monitor intermediates via TLC and purify via recrystallization (ethyl acetate/ethanol) .
Basic: How should structural confirmation and purity assessment be conducted for this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR in deuterated DMSO or CDCl₃ to confirm substituent integration and coupling patterns. Compare chemical shifts with analogous thiazolo-pyrimidines (e.g., δ 8.2–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- X-ray Crystallography: Resolve ambiguous stereochemistry using single-crystal diffraction (SHELX suite for refinement; R-factor <0.05) .
Advanced: How can discrepancies between crystallographic and spectroscopic data be resolved?
Answer:
- Scenario: A planar pyrimidine ring in X-ray vs. puckered geometry in NMR.
- Approach:
- Validate crystallographic data via Hirshfeld surface analysis to detect packing effects .
- Compare NMR-derived dihedral angles (via NOESY) with crystallographic torsion angles .
- Use DFT calculations (B3LYP/6-31G*) to model gas-phase vs. solid-state conformations .
Example: In related compounds, C5 deviation (0.224 Å from the pyrimidine plane) was attributed to crystal packing forces .
Advanced: What computational strategies are effective in predicting synthetic pathways or bioactivity?
Answer:
- Retrosynthetic Analysis: Use tools like ChemAxon or Schrödinger’s AutoSynRoute to identify feasible routes, prioritizing steps with high atom economy (>70%) .
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., docking to kinase targets) with AMBER or GROMACS to prioritize in vitro testing .
- QSPR Models: Corrogate electronic parameters (HOMO/LUMO gaps) with antibacterial IC₅₀ values to guide derivatization .
Advanced: How can hydrogen-bonding networks be systematically analyzed in crystallographic studies?
Answer:
- Graph Set Analysis: Classify H-bond motifs (e.g., rings) using Mercury software to identify supramolecular synthons .
- Energy Frameworks: Calculate interaction energies (CE-B3LYP) to rank H-bond contributions to lattice stability .
Example: Bifurcated C–H···O bonds in thiazolo-pyrimidines stabilize chains along the c-axis .
Basic: What strategies mitigate solubility challenges during biological assays?
Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Derivatization: Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at the piperidine or propyl chain .
Validation: Measure solubility via HPLC-UV (λ = 254 nm) in PBS (pH 7.4) .
Advanced: How can reaction optimization be accelerated using design of experiments (DoE)?
Answer:
- Factorial Design: Screen variables (temperature, solvent polarity, catalyst loading) via Plackett-Burman designs to identify critical factors .
- Response Surface Methodology (RSM): Optimize yield using central composite designs (e.g., 3-level factorial for time and temperature) .
Case Study: A DoE approach reduced optimization time for diazomethane synthesis by 40% .
Basic: What protocols ensure stability during storage and handling?
Answer:
- Storage: Lyophilize and store under argon at –20°C to prevent hydrolysis of the carboxamide group .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced: How can enantiomeric purity be assessed if chirality is introduced during synthesis?
Answer:
- Chiral HPLC: Use a Chiralpak IC column with hexane/isopropanol (90:10) to resolve enantiomers (Rs >1.5) .
- Circular Dichroism (CD): Compare experimental CD spectra with DFT-simulated spectra for absolute configuration .
Advanced: What mechanistic insights guide the analysis of unexpected byproducts?
Answer:
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